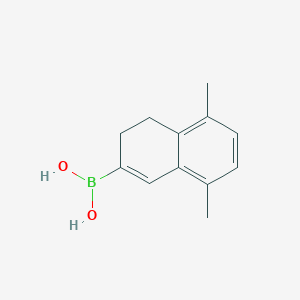![molecular formula C11H8Cl2N2OS B8628394 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8628394.png)
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
2-Phenylthiazole: Investigated for its anticancer activity.
Uniqueness
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its biological activity compared to other thiazole derivatives . This structural feature contributes to its potent antimicrobial, anti-inflammatory, and anticancer properties .
特性
分子式 |
C11H8Cl2N2OS |
|---|---|
分子量 |
287.2 g/mol |
IUPAC名 |
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-6(3-9(8)13)11-15-7(5-17-11)4-10(14)16/h1-3,5H,4H2,(H2,14,16) |
InChIキー |
HJDCNAGJVQOTIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{4-Hydroxy-5-[4-(trifluoromethyl)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8628339.png)

![4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline](/img/structure/B8628364.png)
![3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8628373.png)


![4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8628400.png)



